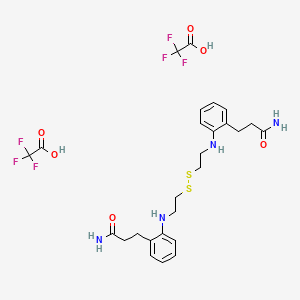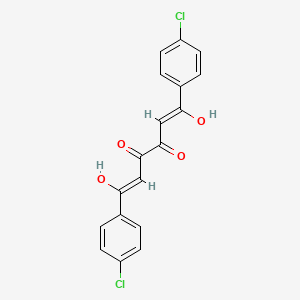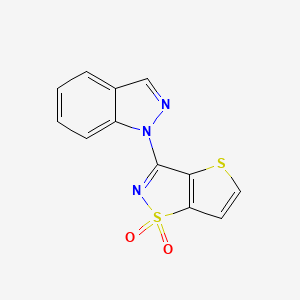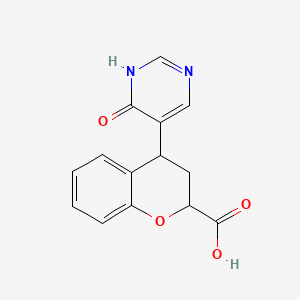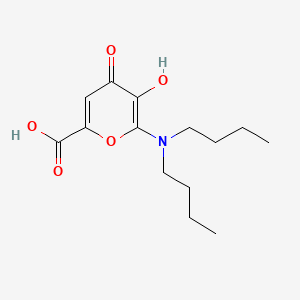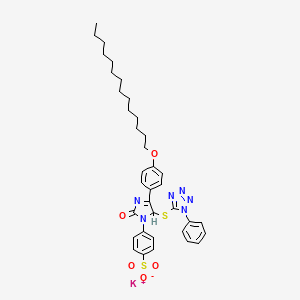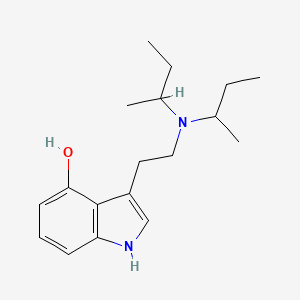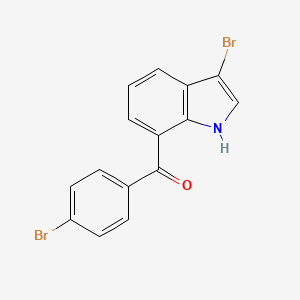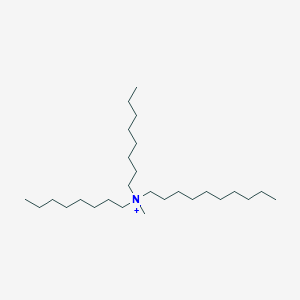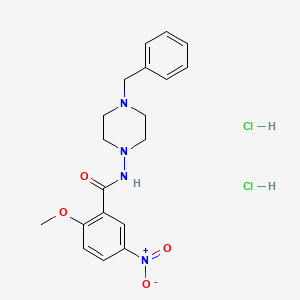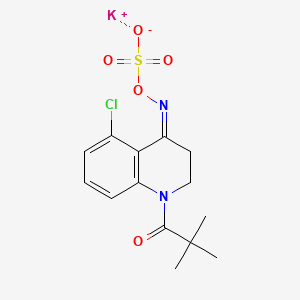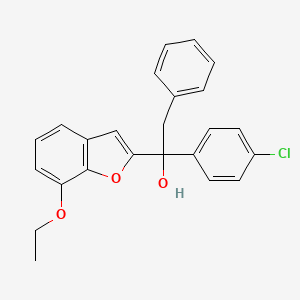
1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is a chemical compound with the molecular formula C10H20N2S6 and a molecular weight of 360.669 g/mol This compound is characterized by its unique structure, which includes multiple sulfur atoms and thioamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- typically involves the reaction of dibutylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and thioamide groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of new thioamide derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Tetrasulfanedicarbothioamide, N,N’-dimethyl-: Similar in structure but with methyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-diethyl-: Contains ethyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-dipropyl-: Features propyl groups instead of butyl groups.
Uniqueness
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is unique due to its specific butyl substituents, which can influence its chemical reactivity and physical properties. The presence of butyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl analogs .
Propiedades
Número CAS |
5439-67-8 |
|---|---|
Fórmula molecular |
C10H20N2S6 |
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
(butylcarbamothioyltrisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S6/c1-3-5-7-11-9(13)15-17-18-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
LHUXQJFRIYLMHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)SSSSC(=S)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


